N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine
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Overview
Description
N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine is an organic compound with the molecular formula C21H21NO and a molecular weight of 303.4 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by a benzyl group attached to a benzyloxybenzyl amine structure, making it a versatile molecule in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Amination (Arylation): One common method involves the amination of aromatic aldehydes using 2-amino-2-phenylpropanoate salts under mild conditions.
N-Alkylation of Amines: Utilizing a Mn(I) pincer catalyst, amines can be alkylated with alcohols, offering low catalyst loadings and mild reaction conditions.
C-N Coupling: A Cu(I)-catalyzed C-N coupling of aliphatic halides with amines and amides at room temperature.
Industrial Production Methods: Industrial production methods for benzylamines often involve the reaction of benzyl chloride with ammonia or the reduction of benzonitrile . These methods are scalable and provide high yields of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions using reagents like KMnO4 and OsO4.
Reduction: Reduction reactions can be performed using agents such as LiAlH4 and NaBH4.
Substitution: Electrophilic substitution reactions can occur with reagents like RCOCl and RCHO.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RCOCl, RCHO, CH3I.
Major Products:
Oxidation: Formation of benzoquinones and other oxidized derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of alkylated and acylated derivatives.
Scientific Research Applications
N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine is widely used in scientific research, particularly in the following areas:
Proteomics Research: It is used as a biochemical reagent in proteomics studies.
Medicinal Chemistry: It has been evaluated for its antimycobacterial properties, showing potential as an inhibitor of M.
Catalysis: It is used in various catalytic processes, including N-alkylation and C-N coupling reactions.
Mechanism of Action
The mechanism of action of benzylamines generally involves interactions with molecular targets such as enzymes and receptors. For instance, benzylamine can inhibit enzymes like squalene synthetase with an IC50 value of 55 nM in rats . The molecular pathways involved often include inhibition of key enzymes in metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Benzylamine: A simpler analogue with the formula C7H9N, used in various organic synthesis reactions.
N-Benzyl imines: These compounds are used in enantioselective hydrophosphonylation reactions.
N-Benzyl amides: Used in oxidative debenzylation reactions to provide corresponding amides and carbonyl compounds.
Uniqueness: N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine stands out due to its specific structure, which allows for unique interactions in proteomics research and medicinal chemistry applications. Its ability to undergo a wide range of chemical reactions also makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
1-phenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-3-7-18(8-4-1)15-22-16-19-11-13-21(14-12-19)23-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWWEWUMDPELDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373443 |
Source
|
Record name | Benzyl-(4-benzyloxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69875-83-8 |
Source
|
Record name | Benzyl-(4-benzyloxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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